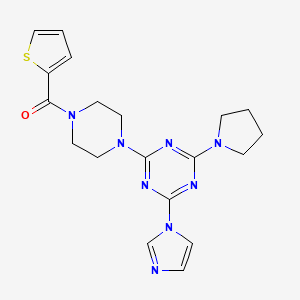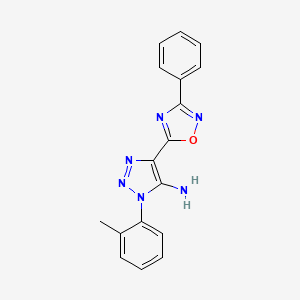![molecular formula C23H19ClN3OP B2502136 5-Chloro-3-methyl-2-[(triphenyl-lambda5-phosphanylidene)amino]imidazole-4-carbaldehyde CAS No. 1333947-68-4](/img/structure/B2502136.png)
5-Chloro-3-methyl-2-[(triphenyl-lambda5-phosphanylidene)amino]imidazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-Chloro-3-methyl-2-[(triphenyl-lambda5-phosphanylidene)amino]imidazole-4-carbaldehyde is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as intermediates in organic synthesis. The presence of the chloro, methyl, and aldehydic functional groups, along with the triphenylphosphine moiety, suggests that this compound could be a versatile intermediate for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of imidazole derivatives typically involves the construction of the imidazole ring followed by functionalization at various positions on the ring. While the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into related compounds. For instance, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde involves a series of syntheses to produce new pyrazole derivatives, which are structurally similar to imidazoles . The synthesis of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, another related compound, involves the transformation of the chlorine atom by substitution with an unsaturated thiolate or alkoxide . These methods could potentially be adapted for the synthesis of the compound by incorporating the appropriate triphenylphosphine and amino groups at the relevant positions.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their chemical reactivity and biological activity. The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveals that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, with the two ring planes inclined at an angle of 72.8(1)° . This information is valuable as it provides a basis for predicting the molecular geometry of the compound , which may also exhibit planarity between the imidazole ring and the aldehydic group, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Imidazole derivatives are known to participate in various chemical reactions, including intramolecular 1,3-dipolar cycloaddition reactions. The compound 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde serves as a synthon for the synthesis of fused ring heterocycles through such reactions . This suggests that the compound could also undergo similar cycloaddition reactions, especially given the presence of the aldehydic group, which can be converted into a 1,3-dipole. The triphenylphosphine moiety could further influence the reactivity, providing additional sites for chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their substituents. For example, the presence of electron-withdrawing groups, such as the trifluoromethyl group in the analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole, is essential for antibacterial activity against MRSA . The compound , with its chloro, methyl, and aldehydic groups, along with the triphenylphosphine moiety, is likely to exhibit unique physical and chemical properties that could be exploited for biological activity or as intermediates in organic synthesis. The electron-withdrawing or donating nature of these groups will affect the compound's reactivity, solubility, and stability, which are important parameters in the development of pharmaceutical agents or synthetic intermediates.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Imidazole derivatives play a crucial role in the synthesis of heterocyclic compounds, which are foundational in the development of pharmaceuticals and agrochemicals. For instance, the synthesis of imidazo[4,5-b]pyridines from aminoimidazolecarbaldehydes demonstrates the utility of imidazole derivatives in constructing complex heterocyclic frameworks, which are valuable in medicinal chemistry and material science Francisco Perandones, J. Soto, 1997.
Antimicrobial Agents
Compounds derived from imidazole carbaldehydes have been explored for their potential as antimicrobial agents. The synthesis of formazans from Mannich bases of thiadiazole derivatives, which include imidazole components, highlights the exploration of these compounds for antimicrobial properties P. Sah, Pratibha Bidawat, M. Seth, Chandra Prakash Gharu, 2014.
Catalysis
Imidazole derivatives are also significant in catalysis, particularly in organic synthesis. For example, six-coordinated vanadium(IV) complexes with tridentate task-specific ionic liquid Schiff base ligands, derived from imidazole-based compounds, have shown effectiveness in catalytic activities, such as epoxidation and oxidation reactions Somayeh Azizi Talouki, G. Grivani, A. D. Khalaji, 2018.
Luminescence Sensing
The use of imidazole-based lanthanide(III)-organic frameworks for luminescence sensing of benzaldehyde showcases the application of imidazole derivatives in developing materials for chemical sensing, which could be extended to environmental monitoring and diagnostics B. Shi, Yuanhao Zhong, Lili Guo, Gang Li, 2015.
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-3-methyl-2-[(triphenyl-λ5-phosphanylidene)amino]imidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN3OP/c1-27-21(17-28)22(24)25-23(27)26-29(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZBOSCYAQSSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN3OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-2-[(triphenyl-lambda5-phosphanylidene)amino]imidazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502057.png)
![Tert-butyl 3-[(2-fluoropyridine-4-carbonyl)amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate](/img/structure/B2502058.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2502059.png)
![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)
![3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2502061.png)

![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)
![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2502066.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2502068.png)

![2,6-dichloro-N'-[4-(trifluoromethoxy)phenyl]benzenecarbohydrazide](/img/structure/B2502072.png)

![2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2502074.png)
